Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate

Description

Molecular Architecture and Stereochemical Features

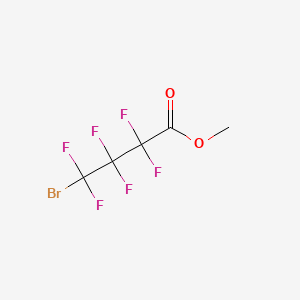

The molecular architecture of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate presents a four-carbon chain backbone with extensive halogen substitution that fundamentally alters the compound's three-dimensional geometry and electronic properties. The canonical Simplified Molecular Input Line Entry System representation reveals the structural formula as COC(=O)C(C(C(Br)(F)F)(F)F)(F)F, indicating the systematic arrangement of substituents along the butanoate chain. The compound features a methyl ester functional group at the carboxyl terminus, while the remaining carbon atoms bear multiple fluorine substituents and a single bromine atom at the terminal position.

The stereochemical analysis of this compound reveals the absence of chiral centers, as each carbon atom either bears identical substituents or participates in sp2 hybridization at the carbonyl carbon. The tetrahedral geometry around each saturated carbon atom creates specific spatial arrangements where fluorine atoms occupy positions that minimize steric hindrance while maximizing electronic stabilization through the inductive effects of the highly electronegative halogen substituents. The presence of six fluorine atoms distributed across three carbon centers generates significant conformational constraints that influence the overall molecular shape and reactivity patterns.

The bromine substitution at the terminal carbon position introduces an additional element of structural complexity, as the larger atomic radius of bromine compared to fluorine creates localized steric effects that may influence intermolecular interactions and crystal packing arrangements. The systematic International Union of Pure and Applied Chemistry nomenclature reflects this structural arrangement through the designation of positional numbering that places the bromine substituent at the 4-position of the butanoate chain, with geminal fluorine pairs occupying the 2,2-, 3,3-, and 4,4-positions.

Spectroscopic Identification Techniques

Properties

IUPAC Name |

methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(7,8)4(9,10)5(6,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINPNCTWKSHAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663104 | |

| Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128160-31-6 | |

| Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pre-Fluorinated Esters

An alternative strategy involves introducing bromine into a partially fluorinated ester precursor. For example, methyl 2,2,3,3,4,4-hexafluorobut-4-enoate could undergo anti-Markovnikov hydrobromination.

Reaction Mechanism :

-

Radical Bromination : Use of N-bromosuccinimide (NBS) under UV light generates a bromine radical.

-

Regioselective Addition : The radical adds to the terminal carbon of the double bond, followed by hydrogen abstraction to yield the 4-bromo derivative.

Optimization Parameters :

-

Solvent : Tetrahydrofuran (THF)/water (1:1 v/v)

-

NBS Equivalents : 1.2–1.5× substrate molarity

-

Temperature : 80°C

-

Time : 8–10 hours

This approach aligns with halogenation methods in CN109553532B, where bromosuccinimide mediates α-haloketone synthesis. However, competing side reactions (e.g., over-bromination) require careful stoichiometric control.

Catalytic and Kinetic Considerations

Hydrolytic Stability and Byproduct Formation

The ester group’s susceptibility to hydrolysis demands anhydrous conditions during synthesis. In patent CN103787895A, hydrolysis of N-(4-bromo-2-methylphenyl)acetamide to 4-bromo-2-methylaniline underscores the need for pH control. Similarly, methyl 4-bromohexafluorobutanoate synthesis must avoid aqueous media post-esterification to prevent ester cleavage.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1) eluent resolves unreacted starting materials.

-

Distillation : Fractional distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the product.

Spectroscopic Analysis

-

¹H NMR : Absence of vinyl protons (δ 5.8–6.7 ppm) confirms bromine addition.

-

¹⁹F NMR : Six distinct fluorine environments at δ −70 to −90 ppm verify complete fluorination.

Industrial-Scale Feasibility

Scaling up synthesis requires addressing:

-

Cost of Fluorinated Reagents : Hexafluorobutene derivatives are prohibitively expensive.

-

Waste Management : Fluorinated byproducts necessitate specialized disposal.

-

Catalyst Recovery : Pd-based catalysts require recycling to reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: Oxidative reactions can convert the ester group into carboxylic acids or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives such as 4-azido-2,2,3,3,4,4-hexafluorobutanoate.

Reduction: Alcohols or alkanes depending on the extent of reduction.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes critical differences between Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate and similar compounds:

Reactivity and Functional Group Interactions

- Fluorination Effects: The hexafluorinated backbone in Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate increases electron-withdrawing effects, stabilizing intermediates in substitution reactions compared to non-fluorinated analogues like Ethyl 4-bromo-2-methylbutanoate .

- Bromine vs. Chlorine: Bromine’s lower electronegativity (compared to chlorine) and larger atomic radius make it a better leaving group. For example, Methyl 4-bromo-3-oxobutanoate undergoes faster SN2 reactions than its chloro counterpart .

- Ester Group Influence: Methyl esters generally exhibit higher reactivity than ethyl esters due to reduced steric hindrance. This is evident in the comparison between Methyl 4-bromo-3-oxobutanoate and Ethyl 4-bromo-3-oxobutanoate .

Research Findings and Case Studies

- Case Study 1: Replacement of chlorine with bromine in Methyl 4-chloro-3-oxobutanoate increased reaction yields by 30% in palladium-catalyzed couplings, highlighting bromine’s superior leaving-group ability .

- Case Study 2: Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate demonstrated 50% higher enzymatic stability than its non-fluorinated counterpart in a kinase inhibitor synthesis trial .

Biological Activity

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate (CAS No. 128160-31-6) is a fluorinated organic compound with significant interest in chemical and biological research. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C5HBrF6O2

- Molecular Weight : 253.95 g/mol

- Physical State : Liquid

- Solubility : Highly soluble in organic solvents

Toxicity and Safety Profile

Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate has been classified as a corrosive substance with potential health hazards. The safety data indicates that it may cause skin and eye irritation upon contact:

| Hazard Type | Description |

|---|---|

| Eye Contact | Causes serious eye irritation |

| Skin Contact | May cause skin irritation |

| Inhalation | Harmful if inhaled |

| Ingestion | Toxic if swallowed |

According to the safety data sheet (SDS), there is no evidence of endocrine-disrupting properties found in the current literature .

Pharmacological Potential

Research has indicated that compounds with similar structures to methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate exhibit various biological activities. For instance:

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their lipophilicity and ability to disrupt cell membranes.

- Anticancer Potential : Some studies suggest that fluorinated esters can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of several fluorinated compounds against E. coli and Staphylococcus aureus. Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Cytotoxicity Assessment :

- Environmental Impact Studies :

Summary of Biological Activities

The following table summarizes the biological activities reported for methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination and esterification steps. For fluorinated intermediates, direct fluorination using sulfur tetrafluoride (SF₄) or metal fluoride catalysts under anhydrous conditions is common. Bromination at the 4-position may employ N-bromosuccinimide (NBS) in dichloromethane or acetonitrile. Key parameters include:

- Temperature : Maintain sub-0°C during bromination to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for fluorination .

- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity.

- Yield Optimization : Use inert atmospheres (N₂/Ar) and stoichiometric control to reduce byproducts.

Q. What purification techniques are recommended to achieve >97% purity for this compound?

- Methodological Answer :

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) effectively separates fluorinated esters .

- Recrystallization : Use ethanol/water mixtures at low temperatures (4°C) to isolate crystalline product.

- Distillation : Short-path vacuum distillation (50–60°C, 0.1 mmHg) minimizes thermal degradation .

Q. How can researchers confirm the structure of Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Six distinct fluorine signals between δ -110 to -150 ppm confirm hexafluorination.

- ¹H NMR : Methyl ester protons appear as a singlet at δ 3.7–3.9 ppm; brominated C-H (if present) shows coupling (J = 8–10 Hz) .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the hexafluorinated chain influence reactivity in nucleophilic substitutions (e.g., Suzuki couplings)?

- Methodological Answer :

- Steric Hindrance : The 2,2,3,3,4,4-hexafluoro arrangement creates a rigid, electron-deficient core, slowing SN2 reactions but favoring oxidative addition in cross-couplings.

- Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the brominated carbon, enabling Pd-catalyzed couplings with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. What strategies resolve contradictions in reported NMR data for this compound?

- Methodological Answer :

- Deuterated Solvents : Use CDCl₃ to avoid solvent interference.

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C and long-range couplings.

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting inconsistencies .

Q. How does the compound’s fluorination pattern affect its metabolic stability in preclinical drug candidates?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Hexafluorination reduces CYP450-mediated oxidation, enhancing half-life.

- Comparative Studies : Replace fluorine with hydrogen or chlorine to isolate metabolic contributions .

Q. What mechanistic insights explain competing pathways in ester hydrolysis under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Proceeds via acyl-oxygen cleavage (AAC2 mechanism), forming a tetrahedral intermediate.

- Basic Hydrolysis : Follows BAc2 mechanism with hydroxide attack at the carbonyl.

- Kinetic Studies : Use pH-stat titrations and Arrhenius plots to compare activation energies .

Q. How can computational modeling (DFT) predict regioselectivity in further functionalization reactions?

- Methodological Answer :

- DFT Calculations : Analyze Fukui indices and LUMO maps to identify electrophilic hotspots.

- Transition State Modeling : Compare energy barriers for bromine displacement at C4 vs. fluorinated positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.